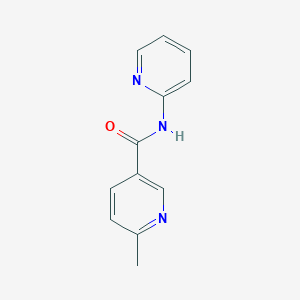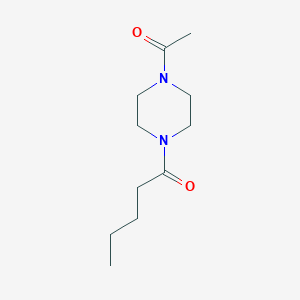
1-(4-Acetylpiperazin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)pentan-1-one, commonly known as 4-AP or 4-AcO-DiPT, is a synthetic psychedelic compound that belongs to the tryptamine family. It was first synthesized by Alexander Shulgin in 1981, and since then, it has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 4-AP involves the activation of 5-HT2A and 5-HT2C serotonin receptors in the brain. This activation leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the altered perception, mood, and cognition observed in users of 4-AP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-AP are similar to those of other tryptamine psychedelics such as psilocybin and DMT. These effects include altered perception of time and space, synesthesia, ego dissolution, and mystical experiences. 4-AP has also been shown to increase heart rate, blood pressure, and body temperature, which can be potentially dangerous in certain populations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-AP has several advantages for lab experiments, including its unique chemical structure, potent psychedelic effects, and potential therapeutic benefits. However, it also has several limitations, including its potential for abuse, lack of standardized dosing protocols, and potential for adverse effects in certain populations.
Direcciones Futuras
There are several future directions for research on 4-AP, including its potential therapeutic benefits in treating mental health disorders, its use as a tool for studying the neural mechanisms underlying altered perception and cognition, and its potential for developing new treatments for addiction and other neuropsychiatric disorders. However, further research is needed to fully understand the safety and efficacy of 4-AP in these applications.
In conclusion, 1-(4-Acetylpiperazin-1-yl)pentan-1-one, or 4-AP, is a synthetic psychedelic compound that has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic benefits. While further research is needed to fully understand its safety and efficacy, 4-AP has the potential to be a valuable tool for studying the neural mechanisms underlying altered perception and cognition, as well as a potential treatment for certain mental health disorders.
Métodos De Síntesis
The synthesis of 4-AP involves the reaction of 4-acetylpiperazine with 1-bromopentan-1-one in the presence of a base such as potassium carbonate. This reaction yields 4-AP as a white crystalline powder with a melting point of 70-72 °C. The purity of 4-AP can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4-AP has been studied for its potential therapeutic benefits in various fields such as neuroscience, psychiatry, and pharmacology. It has been shown to have a unique mechanism of action that involves the activation of serotonin receptors in the brain. This activation leads to altered perception, mood, and cognition, which can be useful in treating certain mental health disorders such as depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-4-5-11(15)13-8-6-12(7-9-13)10(2)14/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDPSTIGJVMUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

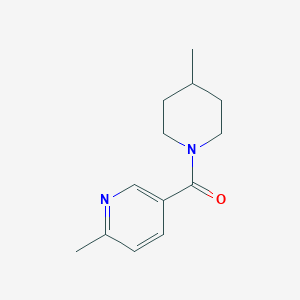
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)
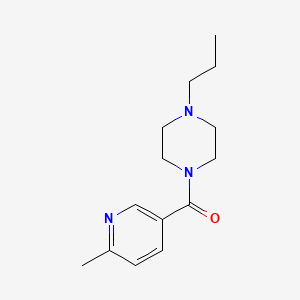
![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)


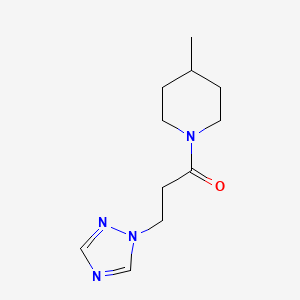



![2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)

![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)
